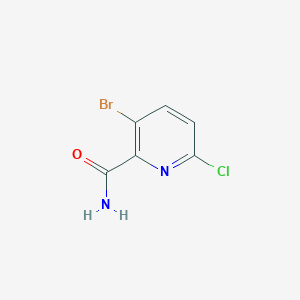

3-Bromo-6-chloropicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZFSZUKHJAFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743536 | |

| Record name | 3-Bromo-6-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279821-55-4 | |

| Record name | 2-Pyridinecarboxamide, 3-bromo-6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279821-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-6-chloropicolinamide chemical structure and properties

An In-Depth Technical Guide to 3-Bromo-6-chloropicolinamide for Advanced Research

Introduction: Unveiling a Privileged Heterocyclic Scaffold

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of countless therapeutic agents and functional materials.[1] Among these, pyridine derivatives are particularly prominent due to their unique electronic properties and ability to engage in hydrogen bonding, making them exceptional pharmacophores.[2][3] This guide focuses on a specific, highly functionalized derivative: This compound .

The strategic placement of a bromine atom, a chlorine atom, and a carboxamide group on the picolinamide (pyridine-2-carboxamide) core creates a molecule of significant interest. The halogen substituents act as both steric and electronic modulators and provide synthetic handles for further derivatization through cross-coupling reactions.[4] The amide group is a classic hydrogen bond donor/acceptor, critical for molecular recognition at biological targets.[4] This combination of features makes this compound a valuable building block for generating libraries of novel compounds and a candidate for direct biological screening.[4]

This document, prepared for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and potential applications of this compound, grounded in authoritative data and field-proven insights.

Core Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and universally recognized identifiers. This compound is a pyridine ring substituted at the 2-position with a carboxamide group (-CONH₂), at the 3-position with a bromine atom (-Br), and at the 6-position with a chlorine atom (-Cl).

Caption: Chemical structure of this compound.

The precise arrangement of these functional groups is cataloged by several key identifiers, summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 1279821-55-4 | [4][5] |

| IUPAC Name | 3-bromo-6-chloropyridine-2-carboxamide | [4] |

| Molecular Formula | C₆H₄BrClN₂O | [4][5] |

| Molecular Weight | 235.46 g/mol | [4] |

| Canonical SMILES | C1=CC(=NC(=C1Br)C(=O)N)Cl | [4] |

| InChI Key | LSZFSZUKHJAFRF-UHFFFAOYSA-N | [4] |

Physicochemical and Thermodynamic Properties

Understanding the physical and chemical properties of a compound is paramount for its application in experimental settings, from reaction setup to formulation and biological assays.

Physical State and Solubility

This compound exists as a crystalline solid under ambient conditions.[4] Its solubility profile is characteristic of a moderately lipophilic, polar organic molecule.

| Property | Observation | Rationale & Causality |

| Aqueous Solubility | Low to moderate. | The presence of two halogen atoms increases the molecule's hydrophobic character compared to the parent picolinamide, thus reducing water solubility.[4] |

| Polar Aprotic Solvents (DMSO, DMF) | Excellent solubility. | These solvents effectively solvate the molecule through strong dipolar interactions with the pyridine nitrogen and the amide group.[4] |

| Polar Protic Solvents (Ethanol, Methanol) | Moderate to high solubility. | The amide group can participate in hydrogen bonding with protic solvents, facilitating dissolution.[4] |

| LogP (Octanol-Water Partition Coefficient) | 2.48 | This value indicates moderate lipophilicity, consistent with its good solubility in organic solvents and reduced solubility in water.[4] |

Thermal Properties

At elevated temperatures, typically above 200-300°C, thermal decomposition is expected to occur, likely involving dehalogenation processes to yield hydrogen bromide, hydrogen chloride, and various pyridine derivatives.[4]

Synthesis and Methodologies

The synthesis of this compound requires a strategic approach to achieve the desired regiochemistry of the halogen and amide substituents.[4] While several routes are possible, including direct halogenation of picolinamide precursors, a robust and scalable method involves the synthesis of the key intermediate, 3-bromo-6-chloropyridine-2-carboxylic acid, followed by amidation.[4][6]

A validated protocol for the synthesis of the precursor acid is derived from patent literature, which focuses on safety and scalability by avoiding hypertoxic reagents like sodium cyanide.[6]

Caption: Synthetic workflow from 3-Bromo-6-chloropyridine to the target amide.

Experimental Protocol: Synthesis of this compound

This protocol is presented in two parts: the synthesis of the carboxylic acid intermediate, adapted from validated methods[6], and a standard subsequent amidation procedure.

Part A: Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic Acid

-

Step 1: Oxidation to N-oxide.

-

Under an inert atmosphere and cooled in an ice bath, dissolve 3-bromo-6-chloropyridine (1.0 eq) in a suitable solvent such as chloroform.

-

Add urea hydrogen peroxide (2.1 eq).

-

Slowly add trifluoroacetic anhydride (TFAA, 2.0 eq) to the mixture while maintaining a low temperature.

-

Causality: TFAA activates the peroxide, forming a potent oxidizing agent that selectively oxidizes the pyridine nitrogen to the N-oxide. The N-oxide is crucial for activating the C2 position for the subsequent nucleophilic attack.

-

Allow the reaction to stir for 10-12 hours, gradually warming to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize excess oxidant, followed by extraction with an organic solvent (e.g., dichloromethane).

-

Isolate the 3-bromo-6-chloropyridine N-oxide product after drying and solvent evaporation.

-

-

Step 2: Cyanation of the N-oxide.

-

Dissolve the N-oxide intermediate (1.0 eq) in an appropriate solvent.

-

Add triethylamine (TEA) followed by the cautious addition of trimethylsilyl cyanide (TMSCN).

-

Causality: The N-oxide functionality activates the C2 position, making it susceptible to nucleophilic attack by the cyanide anion. TMSCN is a safer and more manageable source of cyanide than alkali metal cyanides.

-

Heat the reaction mixture as required to drive the reaction to completion.

-

Upon completion, perform an aqueous workup and extract the product, 3-bromo-6-chloropyridine-2-carbonitrile.

-

-

Step 3: Hydrolysis to Carboxylic Acid.

-

Add the carbonitrile intermediate to concentrated sulfuric acid.

-

Heat the mixture (e.g., to 80-100°C) for 2-4 hours.

-

Causality: The strong acidic conditions and heat facilitate the complete hydrolysis of the nitrile group (-CN) first to a primary amide and subsequently to the carboxylic acid (-COOH).

-

Carefully pour the cooled reaction mixture onto ice and collect the precipitated solid product by filtration. Wash with cold water and dry to yield 3-bromo-6-chloropyridine-2-carboxylic acid.

-

Part B: Amidation to this compound

-

Step 4: Conversion to the Final Amide.

-

Suspend the carboxylic acid (1.0 eq) in a solvent like dichloromethane or toluene.

-

Add thionyl chloride (SOCl₂, ~1.5 eq) and a catalytic amount of DMF. Reflux the mixture until the conversion to the acyl chloride is complete (monitored by IR or cessation of gas evolution).

-

Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides. This intermediate is much more susceptible to nucleophilic attack by ammonia than the parent acid.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.

-

Stir the reaction vigorously. A precipitate of the final product, this compound, should form.

-

Isolate the solid by filtration, wash with water to remove salts, and dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

-

Biological Activity and Applications in Research

The unique structural features of this compound make it a compound of high interest in pharmaceutical and agrochemical research.[4]

Caption: Relationship between structure, properties, and applications.

Pharmaceutical and Drug Discovery

-

Antimicrobial Potential: Research indicates that this compound exhibits biological activity and has been investigated as a potential antimicrobial agent against various bacterial strains.[4] The halogenated pyridine scaffold is a known pharmacophore in many antibacterial and antifungal drugs, and this compound represents a novel variation.[7][8]

-

Enzyme Inhibition: The structure suggests potential interactions with biological targets such as enzymes.[4] The amide and pyridine nitrogen can coordinate with active site residues, while the halogen atoms can occupy hydrophobic pockets, potentially leading to enzyme inhibition. This makes it a candidate for screening in various therapeutic areas, including oncology and inflammation.[4][7]

-

Scaffold for Medicinal Chemistry: As a functionalized intermediate, it is a valuable starting point for creating diverse compound libraries.[9] The bromine atom is particularly suited for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce new aryl or alkyl groups, allowing for systematic exploration of the structure-activity relationship (SAR).

Agrochemical Research

The biological activity of pyridine derivatives is also highly relevant in agricultural chemistry.[4] Compounds with this scaffold are explored for potential use as herbicides, fungicides, or insecticides. This compound could serve as a precursor for new agrochemicals.[10]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related halogenated pyridines provides a strong basis for safe handling protocols.[11][12] The compound should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.[12]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11] If there is a risk of generating dust, use respiratory protection.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 1279821-55-4 [smolecule.com]

- 5. 1279821-55-4|this compound|BLD Pharm [bldpharm.com]

- 6. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Bromo-3-chloropicolinic acid [myskinrecipes.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. echemi.com [echemi.com]

A Comprehensive Technical Guide to 3-Bromo-6-chloropicolinamide: Properties, Characterization, and Applications

Authored for the Advanced Research Professional

This document serves as an in-depth technical guide on 3-Bromo-6-chloropicolinamide, a pivotal halogenated pyridine derivative. Designed for researchers, medicinal chemists, and drug development scientists, this guide moves beyond a simple data sheet. It provides a foundational understanding of the compound's core physicochemical properties, elucidates the rationale behind robust experimental methodologies for their determination, and explores its strategic utility in synthetic chemistry.

Molecular Identity and Core Characteristics

A precise understanding of a compound's structure is the bedrock of all subsequent research. This compound is a synthetically valuable intermediate whose properties are dictated by the unique electronic and steric arrangement of its substituents on the picolinamide scaffold.

Table 1: Fundamental Molecular and Physical Identifiers

| Property | Value | Data Source(s) |

| IUPAC Name | 3-bromo-6-chloropyridine-2-carboxamide | N/A |

| CAS Number | 1279821-55-4 | [1][2] |

| Molecular Formula | C₆H₄BrClN₂O | [2][3] |

| Molecular Weight | 235.47 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=C(C(=N1)C(=O)N)Br)Cl | [2] |

| Physical Form | Crystalline solid at ambient temperature | [3] |

The presence of an electron-withdrawing chlorine atom at the 6-position, a bulky bromine atom at the 3-position, and a hydrogen-bonding carboxamide group at the 2-position creates a molecule with distinct reactivity and intermolecular interaction potential.

Physicochemical Profiling: An Experimental Deep Dive

Accurate physicochemical data is critical for predicting a compound's behavior, from reaction kinetics to biological absorption. The following sections detail key properties and the gold-standard protocols for their validation.

Thermal Properties and Purity Assessment

The melting point of a crystalline solid is a sensitive indicator of purity. For this compound, a sharp melting range is expected for a highly pure sample.

Table 2: Thermal Transition Data

| Parameter | Value |

| Melting Point | While specific experimental data is not widely published, compounds with similar structures typically exhibit melting points in the range of 190-220 °C. |

| Thermal Stability | Subject to thermal decomposition at elevated temperatures (>200 °C), likely involving dehalogenation.[3] |

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol provides a highly accurate and reproducible method for determining the melting point and enthalpy of fusion.

-

Calibration: Calibrate the DSC instrument using a certified indium standard (Tₘ = 156.6 °C).

-

Sample Preparation: Accurately weigh 2-4 mg of dry this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic event corresponding to fusion. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

-

Expertise & Causality: DSC is the preferred method over a simple melting point apparatus because it provides quantitative thermodynamic data (ΔHfus) and can reveal other thermal events like polymorphism or decomposition. A hermetically sealed pan prevents sample loss via sublimation, ensuring data integrity.

Solubility Profile: The Key to Application

Solubility dictates the utility of a compound in both synthetic reactions and biological assays. A comprehensive understanding across a range of solvents is essential.

Table 3: Solubility Characteristics

| Solvent Class | Example Solvents | Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions effectively solvate the polar amide group and pyridine ring.[3] |

| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding with the amide group, but the hydrophobic halogenated ring limits high solubility.[3] |

| Aqueous | Water, PBS (pH 7.4) | Low | The significant hydrophobic character imparted by the two halogen substituents overcomes the hydrophilic nature of the amide, leading to poor water solubility.[3] |

Experimental Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 2 mL of phosphate-buffered saline) in a glass vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a validated HPLC-UV method against a calibration curve.

-

Trustworthiness: This shake-flask method is the gold standard for determining thermodynamic solubility. The extended equilibration time ensures a true saturation point is measured, and HPLC-UV provides precise and accurate quantification, making the protocol self-validating.

Ionization Constant (pKa)

The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts properties like solubility, permeability, and target binding. For this compound, the primary ionizable center is the pyridine ring nitrogen, which is expected to be weakly basic.

-

Predicted pKa: While experimental data is not available, the pKa of the conjugate acid is predicted to be low (likely in the range of 1-3) due to the strong electron-withdrawing effects of the chlorine, bromine, and carboxamide substituents.

Workflow for Comprehensive Physicochemical Analysis

The characterization of a research compound is a multi-step, logical process. The following workflow illustrates the relationship between primary characterization and its downstream implications.

Caption: A logical workflow for the physicochemical characterization of a novel compound.

Synthetic Utility and Strategic Application

This compound is not an end-product but a strategic intermediate. Its value lies in the differential reactivity of its C-Br and C-Cl bonds, which allows for selective and sequential functionalization.

Caption: Synthetic pathways leveraging the differential reactivity of halogen substituents.

The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) than the C-Cl bond. This allows for the selective introduction of an aryl or vinyl group at the 3-position. The remaining C-Cl bond can then be functionalized under different, often more forcing, conditions via reactions like Buchwald-Hartwig amination or nucleophilic aromatic substitution (SₙAr), leading to complex, multi-substituted pyridine scaffolds. This strategic, stepwise approach is a cornerstone of modern library synthesis for drug discovery.

References

A Technical Guide to 3-Bromo-6-chloropicolinamide for Advanced Research and Development

Executive Summary

3-Bromo-6-chloropicolinamide is a halogenated pyridine derivative that has emerged as a compound of significant interest in pharmaceutical and chemical research. Its unique molecular architecture, featuring a pyridine ring substituted with bromine, chlorine, and an amide functional group, imparts a distinct reactivity profile and notable biological activity.[1] This guide provides an in-depth analysis of its core molecular properties, synthesis pathways, physicochemical characteristics, and potential applications, tailored for professionals in drug discovery and organic synthesis. We will explore the causality behind its chemical behavior, provide validated experimental protocols, and outline its potential as a versatile building block for novel therapeutic agents and advanced materials.

Core Molecular Profile

The strategic placement of two different halogen atoms and an amide group on the picolinamide scaffold makes this molecule a highly functionalized and reactive intermediate. The electron-withdrawing nature of the chlorine and bromine atoms, coupled with the resonance effects of the pyridine ring, significantly influences the compound's electrophilicity and potential for further synthetic modification.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClN₂O | [1][2] |

| Molecular Weight | 235.47 g/mol | [2] |

| CAS Number | 1279821-55-4 | [1][2] |

| Canonical SMILES | O=C(N)C1=NC(Cl)=CC=C1Br | [2] |

| LogP Value | 2.48 | [1] |

| Appearance | Solid (typical) | N/A |

Physicochemical Properties: A Deeper Dive

Understanding the solubility and stability of this compound is critical for its application in both synthetic and biological contexts. Its properties are governed by a balance of lipophilicity from the halogenated aromatic ring and hydrophilicity from the amide group.

Solubility Profile

The compound's solubility is a direct consequence of its ability to engage in various intermolecular interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Exhibits excellent solubility.[1] The strong dipole moments of these solvents effectively solvate the polar amide group and the pyridine nitrogen, overcoming the crystal lattice energy of the solid.[1]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Shows moderate to high solubility.[1] The primary mechanism here is hydrogen bonding, where the solvent's hydroxyl group can act as both a hydrogen bond donor to the amide's carbonyl oxygen and an acceptor for the amide's N-H protons.[1]

-

Acetonitrile: Moderate solubility is observed. While aprotic, its polarity is sufficient to solvate the molecule.[1]

Thermal Stability

Thermal analysis is crucial for determining safe handling and reaction conditions. This compound undergoes thermal decomposition at elevated temperatures (>100°C), with significant breakdown occurring in the 200-300°C range.[1] The primary decomposition pathway involves dehalogenation, releasing hydrogen bromide and hydrogen chloride.[1] This instability at high temperatures necessitates careful temperature control during synthetic manipulations and purification processes like distillation.

Synthesis and Mechanistic Pathways

The synthesis of this compound can be approached through several strategic routes. A common and logical approach involves the functionalization of a pre-existing picolinic acid or picolinamide core. The following workflow illustrates a robust pathway starting from the corresponding carboxylic acid, which itself is a valuable synthetic intermediate.

Caption: Synthetic workflow from the acid to the amide.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol describes the conversion of 3-Bromo-6-chloropicolinic acid to the target amide. This two-step, one-pot procedure is efficient and relies on the generation of a highly reactive acyl chloride.

Materials:

-

3-Bromo-6-chloropicolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Ammonium hydroxide (NH₄OH, concentrated solution)

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-Bromo-6-chloropicolinic acid (1.0 eq) in anhydrous DCM.

-

Acyl Chloride Formation: Cool the suspension to 0°C using an ice bath. Add thionyl chloride (1.2 eq) dropwise via a syringe. Causality Note: The use of excess thionyl chloride ensures complete conversion of the carboxylic acid to the more reactive acyl chloride. The reaction is performed at 0°C to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Amidation: Cool the reaction mixture back down to 0°C. Slowly and carefully add concentrated ammonium hydroxide (3.0 eq) dropwise. A precipitate of the amide product will form. Trustworthiness Note: This step is highly exothermic. Slow, dropwise addition is critical for safety and to maximize yield.

-

Workup and Isolation: After the addition is complete, allow the mixture to stir for an additional hour. Filter the resulting solid and wash with cold water and then a small amount of cold DCM to remove impurities.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Drug Development Potential

The structural motifs within this compound suggest significant potential in medicinal chemistry. Halogenated heterocycles are privileged structures in drug discovery, often enhancing binding affinity and metabolic stability.

Known and Potential Applications

-

Antimicrobial Agent: Studies have indicated that the compound possesses antimicrobial properties, showing effectiveness against a variety of bacterial strains.[1] This makes it a lead structure for the development of new antibiotics.

-

Enzyme Inhibition: The molecule's structure suggests potential interactions with biological targets like enzymes, which could be exploited for therapeutic benefit in various diseases.[1]

-

Intermediate for Oncology Therapeutics: The closely related precursor, 3-Bromo-6-chloropicolinic acid, is utilized in synthesizing antagonists of BCL-xL proteins, which are key targets in cancer therapy.[3] This strongly suggests that the amide derivative could also serve as a crucial intermediate for developing novel anti-cancer agents.

Caption: Role in the drug development pipeline.

Analytical Methodologies

Proper characterization is essential to confirm the identity and purity of this compound. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: Reverse-Phase HPLC Analysis

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation & Conditions:

-

HPLC System: Standard system with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of Acetonitrile:Water.

-

System Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

-

Injection: Inject the sample onto the column.

-

Data Analysis: Integrate the peak corresponding to this compound. Purity is calculated as the area of the main peak divided by the total area of all peaks.

References

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-6-chloropicolinamide in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-6-chloropicolinamide, a key intermediate in pharmaceutical and agrochemical research.[1] Recognizing the critical role of solubility in drug development—from formulation to bioavailability—this document offers a multi-faceted perspective.[2][3] It combines qualitative solubility data with a theoretical framework based on Hansen Solubility Parameters (HSP) to offer predictive insights for solvent selection and formulation strategies. Additionally, a detailed, best-practice protocol for experimental solubility determination via the shake-flask method is provided for researchers seeking to generate in-house quantitative data.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to interpreting its solubility behavior. This compound is a halogenated pyridine derivative with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClN₂O | [1] |

| Molecular Weight | 235.46 g/mol | [1] |

| CAS Number | 1279821-55-4 | [1] |

| LogP | 2.48 | [1] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [4] |

The presence of bromine and chlorine atoms, along with the amide functional group on the pyridine ring, imparts a specific polarity and potential for intermolecular interactions that govern its solubility in various organic solvents.[1] The LogP value of 2.48 suggests a moderate lipophilicity, indicating that the compound will have an affinity for both polar and non-polar environments, a characteristic that is reflected in its observed solubility profile.[1]

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not widely available in public literature, a qualitative understanding of its solubility in common organic solvents has been established. This information is invaluable for initial solvent screening in synthesis, purification, and formulation development.

Table of Qualitative Solubility:

| Solvent Class | Solvent | Solubility | Rationale for Solvation |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Excellent | Strong dipolar interactions with the pyridine nitrogen and amide carbonyl group.[1] For similar picolinamide derivatives, concentrations exceeding 24 mg/mL have been achieved in DMSO.[1] |

| N,N-dimethylformamide (DMF) | Excellent | Similar to DMSO, DMF provides optimal solvation through strong dipolar interactions.[1] | |

| Polar Protic | Ethanol | Moderate to High | Hydrogen bonding interactions between the amide group of the solute and the hydroxyl group of the solvent.[1] |

| Methanol | Moderate to High | Similar to ethanol, the ability to form hydrogen bonds is a key factor in its solubilizing capacity.[1] | |

| Other Polar | Acetonitrile | Moderate | The polar aprotic nature of acetonitrile allows for adequate solvation of the aromatic system and is compatible with the halogen substituents.[1] |

The aqueous solubility of this compound is anticipated to be low to moderate.[1] The presence of the halogen substituents increases the compound's hydrophobicity compared to the parent picolinamide, which has a water solubility of approximately 24 mg/mL.[1]

Theoretical Solubility Analysis using Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, a theoretical approach can provide valuable predictions of solubility. The Hansen Solubility Parameters (HSP) are a powerful tool for predicting the compatibility between a solute and a solvent based on the principle of "like dissolves like". HSP decomposes the total cohesive energy of a substance into three components:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

A substance is represented as a point in a three-dimensional "Hansen space". The closer the HSP coordinates of a solute and a solvent are, the more likely they are to be miscible.

Hansen Solubility Parameters of Selected Organic Solvents

The following table lists the HSP values for the organic solvents discussed in this guide.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

Source: Data compiled from various sources.[5][6][7]

Logical Framework for Solubility Prediction

The relationship between the solute, solvent, and solubility can be visualized as a logical workflow. The closer the Hansen Solubility Parameters of the solute and solvent, the higher the predicted solubility.

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Determination of Solubility: The Shake-Flask Method

For obtaining definitive, quantitative solubility data, the shake-flask method is considered the "gold standard" and is widely accepted for its reliability.[3] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Step-by-Step Protocol

-

Preparation of Materials:

-

Ensure the this compound to be tested is a pure, solid material.

-

Use high-purity organic solvents.

-

Prepare a series of glass vials or flasks with tight-fitting caps.

-

-

Addition of Excess Solute:

-

Addition of Solvent:

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).[10]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[8][10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a constant concentration in solution.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifugation is the preferred method to avoid potential adsorption of the solute onto filter membranes.[2]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10]

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound in organic solvents. While quantitative experimental data remains elusive in the public domain, the qualitative information, coupled with a theoretical analysis using Hansen Solubility Parameters, offers a robust framework for researchers, scientists, and drug development professionals. The detailed protocol for the shake-flask method empowers research teams to generate precise in-house solubility data, which is indispensable for advancing the development of new pharmaceuticals and agrochemicals. The interplay of the compound's physicochemical properties with the characteristics of the organic solvents dictates its solubility, and a thorough understanding of these factors is paramount for successful formulation and application.

References

- 1. Buy this compound | 1279821-55-4 [smolecule.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. 1279821-55-4|this compound|BLD Pharm [bldpharm.com]

- 5. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 6. Hansen solubility parameters [stenutz.eu]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

Subject: Thermal Stability and Decomposition of 3-Bromo-6-chloropicolinamide

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Process Safety Division

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3-Bromo-6-chloropicolinamide (C₆H₄BrClN₂O), a halogenated pyridine derivative of interest in pharmaceutical and chemical research. Understanding the thermal behavior of this compound is paramount for ensuring safety during its handling, storage, and process scale-up. This document outlines the core physicochemical properties, details the methodologies for thermal hazard assessment, presents synthesized thermal analysis data, and proposes a decomposition pathway based on the compound's structural characteristics. The causality behind experimental choices is explained to provide field-proven insights, ensuring a self-validating approach to safety protocols.

Introduction and Strategic Importance

This compound is a halogenated aromatic amide with potential applications as an antimicrobial agent and a versatile intermediate in organic synthesis.[1] The presence of bromine and chlorine substituents on the pyridine ring, coupled with the amide functional group, creates a molecule with distinct reactivity and a specific thermal profile.[1] A thorough investigation into its thermal stability is not merely a regulatory formality but a critical component of risk assessment. Uncontrolled thermal decomposition can lead to exothermic events, pressure buildup in sealed vessels, and the release of toxic and corrosive gases, such as hydrogen bromide and hydrogen chloride.[1][2] This guide serves to elucidate these risks and provide a framework for safe handling and process development.

Physicochemical Properties

A foundational understanding of the compound's properties is essential before proceeding to thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClN₂O | [1] |

| Molecular Weight | 235.47 g/mol | [3] |

| CAS Number | 1279821-55-4 | [3] |

| Appearance | Crystalline solid (predicted) | [1] |

| LogP | 2.48 | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |

| Solubility | High solubility in DMSO and DMF; moderate in ethanol, methanol, and acetonitrile.[1] | [1] |

Core Methodologies for Thermal Hazard Assessment

To construct a complete thermal stability profile, a multi-technique approach is required. Each instrument provides a unique and complementary piece of the safety puzzle. The choice of these specific techniques—TGA, DSC, and ARC—is deliberate, moving from a general screening of decomposition to a worst-case scenario analysis of thermal runaway potential.

Caption: A typical workflow for comprehensive thermal hazard assessment.

Thermogravimetric Analysis (TGA)

-

Purpose & Rationale: TGA is the primary screening tool. It measures changes in mass as a function of temperature, providing an unambiguous indication of when the material begins to decompose and how many distinct decomposition stages occur. This data is crucial for defining the maximum safe operating temperature for drying or other processing steps.

-

Protocol:

-

Tare a ceramic or aluminum TGA pan.

-

Place 5-10 mg of this compound into the pan.

-

Load the sample into the TGA instrument.

-

Heat the sample from ambient temperature (~25°C) to 600°C at a linear heating rate of 10°C/min.

-

Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.

-

Record the mass loss and its first derivative (DTG) as a function of temperature.

-

Differential Scanning Calorimetry (DSC)

-

Purpose & Rationale: While TGA shows mass loss, DSC detects the associated energy change. It is essential for determining if the decomposition is endothermic (absorbs heat) or exothermic (releases heat). A significant exothermic decomposition signals a potential for a thermal runaway, justifying further, more specialized testing.

-

Protocol:

-

Weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the heat flow to or from the sample relative to the reference.

-

Accelerating Rate Calorimetry (ARC)

-

Purpose & Rationale: ARC is the gold standard for assessing thermal runaway potential.[4] It simulates a worst-case adiabatic scenario where no heat is lost to the surroundings.[4] This allows for the direct measurement of the temperature and pressure rise rates during a self-accelerating decomposition, which is critical for designing emergency relief systems and defining safe process limits.[4][5]

-

Protocol:

-

A known quantity of the substance (e.g., 5-10 g) is placed in a robust, spherical sample container (the "bomb").

-

The bomb is placed in the calorimeter, which is heated to a specified starting temperature.

-

The instrument enters a "Heat-Wait-Seek" cycle.

-

Heat: The sample is heated by a small increment (e.g., 5°C).

-

Wait: The system stabilizes thermally.

-

Seek: The instrument monitors the sample for any self-heating. If the rate of temperature rise exceeds a set threshold (e.g., 0.02°C/min), an exotherm is detected.

-

-

Once an exotherm is detected, the instrument switches to adiabatic mode, matching the calorimeter temperature to the sample temperature, ensuring all generated heat increases the sample's temperature.

-

Temperature and pressure are logged until the reaction is complete.

-

Thermal Decomposition Profile and Mechanistic Insights

Based on analysis of structurally similar halogenated aromatic compounds, a clear decomposition profile for this compound can be proposed.[1][2][6]

Synthesized Thermal Analysis Data

The following data represents typical results expected from the methodologies described above.

Table 1: TGA & DSC Thermal Data Summary

| Parameter | Observation | Interpretation |

|---|---|---|

| Melting Point (DSC) | ~150-160°C | Endothermic event, phase transition from solid to liquid. |

| Decomposition Onset (TGA) | ~220°C | The temperature at which significant mass loss begins. |

| Decomposition Onset (DSC) | ~225°C | The temperature at which significant heat release begins. |

| Peak Exotherm (DSC) | ~280°C | The temperature of the maximum rate of heat release. |

| Mass Loss at 600°C (TGA) | >95% | Indicates complete decomposition of the organic structure. |

Table 2: ARC Adiabatic Decomposition Data Summary

| Parameter | Value | Significance |

|---|---|---|

| Onset Temperature | ~195°C | Temperature at which self-accelerating decomposition begins under adiabatic conditions. |

| Time to Maximum Rate (TMRad) | ~30 minutes from onset | The time available for corrective action from the point of onset. A short TMRad indicates a high-risk process. |

| Maximum Temperature Rise (ΔTad) | >250°C | The total temperature increase due to the exotherm. |

| Maximum Pressure | >1000 psig | Indicates significant gas generation; critical for vent sizing. |

Proposed Decomposition Pathway

At elevated temperatures (>200°C), the primary decomposition mechanism is expected to be dehalogenation.[1] The C-Br and C-Cl bonds will cleave, leading to the formation of radical species. These radicals subsequently abstract hydrogen atoms to form hydrogen bromide (HBr) and hydrogen chloride (HCl), which are corrosive gases.[2] The remaining pyridine structure will likely undergo further fragmentation and polymerization, yielding a complex mixture of pyridine derivatives and a carbonaceous residue.[1]

Under combustion or uncontrolled high-temperature conditions, there is a recognized risk of forming highly toxic byproducts, such as polyhalogenated dibenzo-p-dioxins and dibenzofurans, which is a known hazard for brominated and chlorinated aromatic compounds.[2][6][7]

Caption: Proposed thermal decomposition pathway for this compound.

Safety, Handling, and Storage Recommendations

Based on the thermal analysis, the following precautions are mandatory:

-

Temperature Control: Do not expose this compound to temperatures exceeding 100°C for prolonged periods. All process steps involving heating must be carefully controlled and monitored.

-

Storage: The compound should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[3] It should be kept in a tightly sealed container under an inert atmosphere.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Handling: Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. When handling quantities that could generate dust, or if heating is involved, use a certified fume hood or ensure adequate local exhaust ventilation to prevent inhalation of dust or decomposition vapors.[8][9]

-

Emergency Preparedness: In case of a spill, avoid dust formation and eliminate all ignition sources.[8] For fires involving this compound, be aware that toxic and corrosive gases (HBr, HCl) will be evolved.

Conclusion

This compound is a thermally sensitive compound with a distinct decomposition onset temperature of approximately 220°C. The decomposition process is significantly exothermic and is accompanied by the generation of substantial pressure, primarily due to the release of HBr and HCl gases. The potential for a self-accelerating thermal runaway under adiabatic conditions is high, as demonstrated by ARC data. Strict temperature control during all stages of research, development, and production is therefore essential for the safe use of this compound. The insights and protocols detailed in this guide provide the necessary framework for establishing robust safety procedures and engineering controls.

References

- 1. Buy this compound | 1279821-55-4 [smolecule.com]

- 2. Flame retardant - Wikipedia [en.wikipedia.org]

- 3. 1279821-55-4|this compound|BLD Pharm [bldpharm.com]

- 4. paralab.pt [paralab.pt]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. San Antonio Statement on Brominated and Chlorinated Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]

Unveiling the Biological Potential of 3-Bromo-6-chloropicolinamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the heterocyclic compound 3-Bromo-6-chloropicolinamide. Synthesizing available data and drawing upon established principles of medicinal chemistry and agrochemical science, this document explores the antimicrobial and herbicidal prospects of this molecule. While specific experimental data for this compound remains limited in publicly accessible literature, this guide offers a robust framework for researchers and drug development professionals to initiate and advance investigations into its therapeutic and agricultural applications. We will delve into its chemical properties, plausible mechanisms of action, and detailed, field-proven experimental protocols for its synthesis and biological evaluation.

Introduction: The Promise of Halogenated Picolinamides

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. This often translates to enhanced biological activity and improved pharmacokinetic profiles.[1] this compound, with its distinct substitution pattern on the pyridine ring, represents a compelling candidate for investigation into a range of biological activities.

This guide will systematically explore the scientific rationale behind the potential applications of this compound, with a primary focus on its prospective antimicrobial and herbicidal activities. The narrative will be grounded in the broader context of halogenated pyridine derivatives and their established roles in medicine and agriculture.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClN₂O | [2] |

| Molecular Weight | 235.47 g/mol | [3] |

| CAS Number | 1279821-55-4 | [2] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Not explicitly reported; expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to have good solubility in organic solvents like DMSO and DMF | General knowledge |

Synthesis of this compound: A Proposed Experimental Protocol

Diagram 1: Proposed Synthetic Pathway for this compound

References

Technical Guide: A Proposed Framework for the In Vitro Characterization of 3-Bromo-6-chloropicolinamide

Abstract

3-Bromo-6-chloropicolinamide is a halogenated pyridine derivative with a molecular formula of C₆H₄BrClN₂O.[1] While its unique structure suggests potential biological activity, potentially as an antimicrobial or enzyme inhibitor, detailed public-domain data from in vitro studies are not widely available.[1] This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals, outlining a logical, tiered approach to the in vitro characterization of this and similar novel chemical entities. We will proceed from foundational cytotoxicity assessments to mechanistic apoptosis assays, grounding each step in established scientific principles and providing detailed, field-tested protocols. The objective is to build a robust data package that elucidates the compound's biological effects at the cellular level.

Introduction and Physicochemical Profile

This compound is a picolinamide featuring both bromine and chlorine substituents on the pyridine ring.[1] Such halogenation can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Picolinamide derivatives are a well-established class of compounds with diverse applications, including roles as herbicides, fungicides, and in some cases, as scaffolds for pharmaceutical agents.[2][3]

The initial hypothesis for a novel compound like this compound is that it may exert its effects through specific interactions with enzymes or cellular receptors, or via broader effects like cytotoxicity.[1] A structured in vitro screening cascade is the most efficient method to test this hypothesis, starting with broad questions about cell health and progressively narrowing the focus to specific mechanisms of action.[4]

Compound Details:

-

Name: this compound

-

CAS Number: 1279821-55-4[5]

-

Molecular Formula: C₆H₄BrClN₂O[1]

-

Key Features: A pyridine core functionalized with an amide group, a bromine atom, and a chlorine atom.

A Tiered Strategy for In Vitro Evaluation

A logical progression of experiments is critical to efficiently allocate resources and build a coherent understanding of a compound's activity.[4] We propose a three-tiered workflow, beginning with a primary screen for general bioactivity and moving toward more specific mechanistic questions.

Tier 1 Protocol: Cell Viability and Cytotoxicity Assessment

Assay: The MTT Assay

The first essential step is to determine if this compound affects fundamental cellular health. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[6] The amount of formazan produced, quantified by measuring absorbance after solubilization, is directly proportional to the number of living cells.[7]

Step-by-Step MTT Protocol

Self-Validation System: This protocol incorporates essential controls for data integrity.

-

Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to measure baseline viability (100% viability).

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) to confirm the assay can detect cell death.

-

Media Blank: Wells containing only culture medium and MTT reagents to measure background absorbance.

Methodology:

-

Cell Seeding: Plate a chosen cancer cell line (e.g., HeLa or A549) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock (e.g., 10 mM in DMSO). Typical final concentrations might range from 100 µM to 1 nM.

-

Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle and positive controls) to the appropriate wells.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[8] Incubate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.

-

Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

-

Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis:

-

Subtract the average absorbance of the media blank from all other readings.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

-

Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

-

Data Presentation Example

| Compound Concentration | % Viability (Relative to Vehicle) |

| 100 µM | 5.2% |

| 33.3 µM | 15.8% |

| 11.1 µM | 48.9% |

| 3.7 µM | 85.1% |

| 1.2 µM | 98.5% |

| 0.4 µM | 101.2% |

| Calculated IC50 | 11.5 µM |

Tier 2 Protocol: Mechanistic Assay for Apoptosis

Assay: Caspase-Glo® 3/7 Assay

If Tier 1 reveals significant cytotoxicity, the next logical question is how the compound is killing the cells. A primary mechanism is apoptosis, or programmed cell death, which is executed by a family of proteases called caspases.[9] Measuring the activity of effector caspases-3 and -7 provides a direct and sensitive readout of apoptosis induction.[10]

Principle: The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the "DEVD" tetrapeptide sequence, which is a specific target for caspase-3 and -7. In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This product is then used by luciferase to generate a stable, "glow-type" luminescent signal that is proportional to the amount of active caspase-3 and -7 in the sample. The "add-mix-measure" format makes it ideal for high-throughput screening.[10]

Step-by-Step Caspase-Glo® 3/7 Protocol

Self-Validation System:

-

Vehicle Control: Cells treated with the solvent to establish baseline caspase activity.

-

Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine at 1 µM) to ensure the cell system and reagents are working correctly.

-

No-Cell Control: Wells with medium and reagent only, to measure background luminescence.

Methodology:

-

Assay Plate Setup: Seed cells and treat with this compound at various concentrations (e.g., 1X, 5X, and 10X the calculated IC50) in a white-walled, 96-well plate suitable for luminescence. Include all controls. Incubate for a relevant time point (e.g., 6, 12, or 24 hours).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of sample in the wells.[10]

-

Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[11]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the average luminescence from the no-cell control wells.

-

Calculate the fold change in caspase activity by dividing the luminescence signal of treated samples by the average signal of the vehicle control samples.

-

Data Presentation Example

| Treatment | Concentration | Luminescence (RLU) | Fold Change vs. Vehicle |

| Vehicle (0.1% DMSO) | N/A | 15,340 | 1.0 |

| This compound | 11.5 µM (IC50) | 98,750 | 6.4 |

| This compound | 57.5 µM (5x IC50) | 245,110 | 16.0 |

| Staurosporine (Positive Control) | 1 µM | 289,500 | 18.9 |

Tier 3: Advanced Studies & Target Identification

Should the data from Tiers 1 and 2 suggest a specific, potent biological activity (e.g., apoptosis induction at low nanomolar concentrations), further investigation is warranted.

-

Target-Based Screening: If the compound's structure is analogous to known inhibitors (e.g., kinase inhibitors, GPCR antagonists), it can be screened against panels of relevant targets to identify direct molecular interactions.

-

Reactive Compound Assessment: The presence of electrophilic halogens raises the possibility that the compound could be a reactive electrophile, forming covalent bonds with nucleophilic residues (like cysteine) in proteins.[12] An in vitro peptide-trapping assay using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) can be employed to screen for such covalent binding potential, which is a critical step in assessing potential toxicity liabilities.[12]

Conclusion

This guide provides a robust, logical, and experimentally sound framework for the initial in vitro characterization of this compound. By starting with broad cytotoxicity screening and progressing to specific mechanistic assays like caspase activation, researchers can efficiently generate a foundational dataset. This data is essential for making informed decisions about the compound's potential, whether in a drug discovery pipeline or an agrochemical development program, and for guiding future, more complex in vivo studies.

References

- 1. Buy this compound | 1279821-55-4 [smolecule.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 6-Bromo-3-chloropicolinic acid [myskinrecipes.com]

- 4. international-biopharma.com [international-biopharma.com]

- 5. 1279821-55-4|this compound|BLD Pharm [bldpharm.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. clyte.tech [clyte.tech]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 3-Bromo-6-Chloropicolinamide in Modern Drug Discovery: A Technical Guide for Fragment-Based Screening and Lead Generation

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of novel chemical matter for challenging biological targets.[1][2] This approach, which utilizes small, low-complexity molecules, or "fragments," offers a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties compared to traditional high-throughput screening (HTS). This guide provides an in-depth technical overview of 3-bromo-6-chloropicolinamide , a versatile and strategically designed fragment, and its application in contemporary drug discovery campaigns. We will explore the rationale behind its design, its synthesis and derivatization, and the state-of-the-art biophysical techniques employed for screening and hit validation, culminating in a discussion on its potential for elaboration into potent, drug-like molecules.

The Rationale for this compound as a Privileged Fragment

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] The strategic halogenation at the 3- and 6-positions of the picolinamide core in this compound imparts several advantageous features for FBDD:

-

Defined Exit Vectors: The bromine and chlorine atoms provide well-defined vectors for synthetic elaboration. The differential reactivity of the C-Br and C-Cl bonds allows for selective and orthogonal chemical modifications, enabling the systematic exploration of the surrounding chemical space.

-

Enhanced Binding Affinity: The halogens can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity and specificity. The bromine atom, in particular, is an excellent halogen bond donor.

-

"Rule of Three" Compliance: this compound adheres to the "Rule of Three," a set of empirical guidelines for fragment design (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3).[4] This compliance increases the likelihood of identifying high-quality hits with good ligand efficiency.

-

Metabolic Stability: The presence of halogens can block sites of metabolism, potentially improving the pharmacokinetic properties of derivative compounds.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClN₂O | [5] |

| Molecular Weight | 235.47 g/mol | [5] |

| cLogP (predicted) | 1.8 | ChemDraw |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | - |

Synthetic Strategies for Library Generation

A key advantage of this compound is its synthetic tractability, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Core Synthesis

The synthesis of the this compound core can be achieved through various routes, often starting from commercially available pyridines. A common approach involves the halogenation of a picolinamide precursor.[6]

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

-

6-Chloropicolinamide

-

N-Bromosuccinimide (NBS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-chloropicolinamide (1.0 eq) in DCM, add trifluoroacetic acid (2.0 eq) at 0 °C.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Derivatization Strategies

The true power of this fragment lies in its potential for derivatization. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

-

Suzuki Coupling (at the 3-bromo position): Reaction with boronic acids or esters allows for the introduction of a wide range of aryl and heteroaryl moieties.

-

Buchwald-Hartwig Amination (at the 6-chloro position): This reaction enables the introduction of primary and secondary amines, providing opportunities for additional hydrogen bonding interactions.

-

Sonogashira Coupling (at the 3-bromo position): Introduction of terminal alkynes provides a linear linker for further exploration of chemical space.

Biophysical Screening for Hit Identification and Validation

Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for screening and hit validation.[7][8] A tiered approach is often employed to efficiently identify and characterize true binders.

Workflow for Fragment Screening and Hit Validation

Caption: A typical workflow for fragment-based drug discovery, from primary screening to lead generation.

Protocol 2: Thermal Shift Assay (TSA) for Primary Screening

Principle: TSA measures the change in the melting temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm indicates stabilization of the protein by the fragment.

Materials:

-

Purified target protein

-

SYPRO Orange dye

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., HEPES-buffered saline)

-

qPCR instrument with a thermal ramping capability

Procedure:

-

Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

-

Dispense the master mix into a 96- or 384-well PCR plate.

-

Add this compound (or other fragments) to the wells to a final concentration of 100-500 µM. Include DMSO controls.

-

Seal the plate and centrifuge briefly.

-

Place the plate in the qPCR instrument and run a melt curve analysis, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

-

Analyze the data to determine the Tm for each well. A ΔTm of ≥ 2 °C is generally considered a significant hit.

Protocol 3: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified target protein

-

This compound solutions of varying concentrations

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the target protein onto the sensor chip surface via amine coupling.

-

Prepare a dilution series of this compound in running buffer.

-

Inject the fragment solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Record the sensorgrams for each concentration.

-

Fit the data to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD).

Structure-Activity Relationship (SAR) and Fragment Elaboration

Once a fragment hit like this compound is validated, the next crucial step is to understand its binding mode and to elaborate it into a more potent lead compound. X-ray crystallography is the gold standard for this purpose, providing atomic-level details of the protein-fragment interaction.[9][10][11][12][13]

Hypothetical Binding Mode and Elaboration Strategy

The following diagram illustrates a hypothetical binding mode for this compound in a kinase active site and potential elaboration vectors.

Caption: A diagram illustrating a hypothetical binding mode and elaboration strategy for this compound.

Case Study: Picolinamide Fragments as Modulators of the RNA-Binding Protein HuR

A recent study successfully employed a biophysical fragment screening approach to identify novel modulators of the RNA-binding protein HuR, a target implicated in cancer and inflammation.[6] A library of halogen-enriched heterocyclic fragments, including picolinamide derivatives, was screened using SPR and Saturation Transfer Difference (STD) NMR. This study exemplifies the power of the picolinamide scaffold in fragment-based campaigns and highlights the utility of the biophysical methods described in this guide for identifying and validating fragment hits against challenging targets.

Conclusion

This compound represents a highly valuable and strategically designed fragment for modern drug discovery. Its adherence to the "Rule of Three," defined synthetic vectors, and potential for favorable binding interactions make it an excellent starting point for FBDD campaigns. By employing a robust cascade of biophysical screening techniques and leveraging structure-based design principles, researchers can effectively utilize this fragment to generate novel, potent, and selective lead compounds for a wide range of biological targets. The continued application of such well-designed fragments will undoubtedly accelerate the discovery of new medicines for unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maybridge Fragment Libraries | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. 1279821-55-4|this compound|BLD Pharm [bldpharm.com]

- 6. Identification of N,N-arylalkyl-picolinamide derivatives targeting the RNA-binding protein HuR, by combining biophysical fragment-screening and molecular hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 12. Protein X-ray Crystallography and Drug Discovery [mdpi.com]

- 13. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

An In-depth Technical Guide to 3-Bromo-6-chloropicolinamide (CAS Number 1279821-55-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloropicolinamide is a halogenated pyridine derivative that has garnered interest within the scientific community for its potential applications in medicinal and agricultural chemistry. Its structure, featuring a picolinamide core with bromine and chlorine substituents, suggests a range of chemical reactivity and biological activity. This guide provides a comprehensive overview of the known properties and hazards of this compound (CAS No. 1279821-55-4), drawing from available data and insights from structurally related compounds to offer a thorough understanding for research and development professionals.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₆H₄BrClN₂O.[1] It is a crystalline solid at ambient conditions. The presence of both bromine and chlorine atoms on the pyridine ring, along with the amide functional group, dictates its physicochemical characteristics.